molecular formula C21H23F3N2O5S B2928346 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 922120-60-3

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide

Numéro de catalogue: B2928346
Numéro CAS: 922120-60-3
Poids moléculaire: 472.48
Clé InChI: WDCVZHDFVYSSJP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that garners significant interest for its potential applications across various scientific fields. This compound belongs to the class of isoquinolines, characterized by their bioactive properties, making it a subject of considerable research in medicinal chemistry and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

  • Formation of the Isoquinoline Core: : Starting with a suitable precursor, the isoquinoline core is constructed through cyclization reactions, often involving reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

  • Formation of the Benzamide Group: : The benzamide moiety is typically introduced through a coupling reaction with the isoquinoline-sulfonyl intermediate, often employing coupling agents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Scaling up for industrial production involves optimization of these reactions to maximize yield and purity. Catalysts, solvents, and purification methods are meticulously chosen to ensure cost-efficiency and environmental compliance.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide undergoes several chemical reactions:

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Often performed with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic or electrophilic substitutions using various halides or organometallic reagents.

Common Reagents and Conditions: Reactions typically require:

  • Anhydrous conditions to prevent hydrolysis.

  • Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

  • Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) depending on the specific reaction.

Major Products: Major products depend on the reaction pathway chosen, often resulting in modified isoquinoline or benzamide derivatives with altered functional groups enhancing specific properties.

Applications De Recherche Scientifique

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide is extensively studied for:

  • Chemistry: : As a ligand in coordination chemistry and catalysis.

  • Biology: : Due to its interaction with specific biological targets, it is explored for enzyme inhibition and receptor modulation.

  • Industry: : Used in the synthesis of advanced materials and specialty chemicals.

Mécanisme D'action

The compound exerts its effects through:

  • Molecular Targets: : Binding to specific enzymes or receptors.

  • Pathways Involved: : Influencing signaling pathways, particularly those related to cellular growth and apoptosis. Detailed studies reveal its interaction with proteins like kinases, influencing their activity and thus modifying cellular responses.

Comparaison Avec Des Composés Similaires

When compared to other isoquinoline derivatives, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which enhances its metabolic stability and lipophilicity. Similar compounds include:

  • N-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)ethyl)benzamide

  • N-(2-(6,7-dimethoxyisoquinolin-2-yl)ethyl)-4-chlorobenzamide

These analogs differ primarily in their substituent groups, affecting their chemical properties and biological activities.

Activité Biologique

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related research findings.

Structural Characteristics

The compound consists of several key structural features:

  • Isoquinoline Core : The 6,7-dimethoxy-3,4-dihydroisoquinoline structure contributes to its biological activity.
  • Sulfonyl Group : Enhances solubility and may influence receptor binding.
  • Trifluoromethyl Group : Known to enhance metabolic stability and lipophilicity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of receptor modulation and potential therapeutic applications.

1. Orexin Receptor Antagonism

The compound has been identified as a potential orexin receptor antagonist. Orexin receptors are involved in regulating wakefulness and appetite. Compounds that modulate these receptors may offer therapeutic avenues for conditions such as insomnia and obesity. Studies have demonstrated selective binding to orexin receptors, particularly orexin 2 receptor subtype, influencing downstream signaling pathways related to sleep regulation and energy homeostasis.

2. Antimycobacterial Activity

In vitro evaluations have shown that derivatives of the isoquinoline structure exhibit significant activity against Mycobacterium tuberculosis (MTB). For instance, compounds similar to the one have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μM against resistant strains of MTB .

3. Antifungal Properties

Recent studies have synthesized derivatives containing the isoquinoline moiety and assessed their antifungal activities against pathogenic fungi. The results indicated varying degrees of efficacy, suggesting potential applications in treating fungal infections .

Table 1: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Orexin Receptor AntagonismModulates wakefulness and appetite
Antimycobacterial ActivityInhibits growth of Mycobacterium tuberculosis
Antifungal ActivityEffective against various pathogenic fungi

Case Study: Orexin Receptor Modulation

A study investigated the effects of this compound on orexin receptor activity. Using radiolabeled ligand binding assays, researchers found that the compound effectively inhibited orexin receptor signaling pathways in vitro, suggesting its potential utility in managing sleep disorders.

Case Study: Antitubercular Efficacy

Another significant study assessed the antitubercular efficacy of similar isoquinoline derivatives. The results revealed that specific modifications to the isoquinoline structure could enhance activity against resistant strains of MTB, with implications for developing new treatments for tuberculosis .

Propriétés

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O5S/c1-30-18-11-15-7-9-26(13-16(15)12-19(18)31-2)32(28,29)10-8-25-20(27)14-3-5-17(6-4-14)21(22,23)24/h3-6,11-12H,7-10,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCVZHDFVYSSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.